Ethanone, 1-(3-methyl-2-benzofuranyl)-

Description

The exact mass of the compound Ethanone, 1-(3-methyl-2-benzofuranyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethanone, 1-(3-methyl-2-benzofuranyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-(3-methyl-2-benzofuranyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

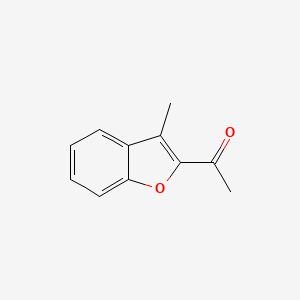

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methyl-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNZPWYMBRSDTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074357 | |

| Record name | Ethanone, 1-(3-methyl-2-benzofuranyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23911-56-0 | |

| Record name | 1-(3-Methyl-2-benzofuranyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23911-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(3-methyl-2-benzofuranyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023911560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(3-methyl-2-benzofuranyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(3-methyl-2-benzofuranyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Methyl-2-benzofuranyl)-ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(3-Methyl-2-benzofuranyl)-ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization of Ethanone, 1 3 Methyl 2 Benzofuranyl Within Contemporary Chemical and Pharmaceutical Research

Strategic Importance of Benzofuran (B130515) Core Structures in Drug Discovery and Development

The benzofuran nucleus is a fundamental structural motif in a multitude of biologically active compounds, demonstrating its versatility and strategic importance in drug discovery. nih.govnih.gov This scaffold is a key component in various pharmaceuticals and natural products known for their diverse pharmacological effects. bepls.com The inherent properties of the benzofuran ring system, including its ability to participate in various intermolecular interactions, make it an attractive framework for the design of new drugs. mdpi.com

Benzofuran derivatives have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, and antioxidant properties. nih.govtaylorandfrancis.com This wide range of activities underscores the value of the benzofuran core as a starting point for the development of new therapeutic agents. nih.gov The structural rigidity and planar nature of the benzofuran system can contribute to enhanced binding affinity and selectivity for various biological targets. mdpi.com

Several approved drugs contain the benzofuran moiety, highlighting its clinical significance. bepls.com For instance, amiodarone, a potent antiarrhythmic agent, features a benzofuran core, which contributes to its high lipid solubility and tissue distribution. taylorandfrancis.com The presence of this scaffold in established therapeutic agents provides a strong rationale for its continued exploration in the quest for new and improved medicines. The ability to introduce a wide variety of substituents at different positions of the benzofuran ring allows for the fine-tuning of the physicochemical and pharmacological properties of the resulting molecules, a crucial aspect of modern drug design. nih.gov

Research Trajectory and Evolving Significance of Ethanone, 1-(3-methyl-2-benzofuranyl)- Analogues

The compound Ethanone, 1-(3-methyl-2-benzofuranyl)-, with its characteristic acetyl group at the 2-position and a methyl group at the 3-position of the benzofuran ring, has served as a valuable starting point for the synthesis of novel derivatives with potential therapeutic applications. Research has increasingly focused on the synthesis and biological evaluation of analogues of this compound, leading to the discovery of molecules with promising anticancer and antibacterial activities. mdpi.comresearchgate.net

A key research trajectory has been the systematic modification of the core structure of Ethanone, 1-(3-methyl-2-benzofuranyl)- to explore the structure-activity relationships (SAR) of the resulting analogues. These modifications often involve the introduction of various substituents onto the benzofuran ring system to modulate the electronic and steric properties of the molecule and, consequently, its biological activity. mdpi.com

One notable area of investigation has been the synthesis of bromoalkyl and bromoacetyl derivatives of benzofurans, which have demonstrated significant cytotoxicity against various cancer cell lines. mdpi.com For example, a series of new derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one were synthesized and evaluated for their biological activity. mdpi.comresearchgate.net These studies revealed that the introduction of bromine and alkoxy groups at specific positions on the benzofuran ring significantly influenced the cytotoxic and antibacterial properties of the compounds.

The evolving significance of Ethanone, 1-(3-methyl-2-benzofuranyl)- analogues is highlighted by the detailed investigation of their mechanisms of action. For instance, some of the most active derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells, a highly sought-after characteristic for anticancer agents. mdpi.comresearchgate.net Furthermore, studies have indicated that these compounds can exert their effects through the generation of reactive oxygen species (ROS) and the inhibition of pro-inflammatory cytokines like interleukin-6 (IL-6). mdpi.com

The research into these analogues is not limited to their anticancer potential. Some derivatives have also exhibited moderate to good activity against various bacterial strains, suggesting their potential as a basis for the development of new antimicrobial agents. mdpi.comresearchgate.net The ability to generate a library of analogues from a common scaffold like Ethanone, 1-(3-methyl-2-benzofuranyl)- and screen them for a variety of biological activities is a powerful strategy in modern drug discovery.

The detailed findings from these research efforts are often presented in data tables that allow for a clear comparison of the structure and activity of the different analogues.

Cytotoxicity of Ethanone, 1-(3-methyl-2-benzofuranyl)- Analogues against Cancer Cell Lines

| Compound | Modification | Cell Line | IC50 (µM) |

| 6 | 4,6-dimethoxy, 3-bromomethyl | K562 (Chronic Myelogenous Leukemia) | 10.3 ± 1.2 |

| 8 | 4-ethoxy, 3-bromomethyl | K562 (Chronic Myelogenous Leukemia) | 12.5 ± 1.8 |

| 6 | 4,6-dimethoxy, 3-bromomethyl | PC3 (Prostate Cancer) | >100 |

| 8 | 4-ethoxy, 3-bromomethyl | PC3 (Prostate Cancer) | >100 |

| 6 | 4,6-dimethoxy, 3-bromomethyl | SW620 (Colon Cancer) | >100 |

| 8 | 4-ethoxy, 3-bromomethyl | SW620 (Colon Cancer) | >100 |

| 6 | 4,6-dimethoxy, 3-bromomethyl | Caki 1 (Kidney Cancer) | >100 |

| 8 | 4-ethoxy, 3-bromomethyl | Caki 1 (Kidney Cancer) | >100 |

| 6 | 4,6-dimethoxy, 3-bromomethyl | HaCaT (Healthy Keratinocytes) | >100 |

| 8 | 4-ethoxy, 3-bromomethyl | HaCaT (Healthy Keratinocytes) | >100 |

Data sourced from a study on new derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one. mdpi.comresearchgate.net The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Antibacterial Activity of an Ethanone, 1-(3-methyl-2-benzofuranyl)- Analogue

| Compound | Bacterial Strain | MIC (µg/mL) |

| 7 | Staphylococcus aureus (ATCC 25923) | 32 |

| 7 | Staphylococcus epidermidis (ATCC 12228) | 16 |

| 7 | Enterococcus faecalis (ATCC 29212) | 64 |

| 7 | Bacillus subtilis (ATCC 6633) | 16 |

| 7 | Escherichia coli (ATCC 25922) | >64 |

| 7 | Pseudomonas aeruginosa (ATCC 27853) | >64 |

| 7 | Proteus mirabilis (clinical strain) | >64 |

| 7 | Klebsiella pneumoniae (clinical strain) | >64 |

Data for compound 7, a 4,6-dimethoxy-3-bromo-7-bromoacetyl derivative. mdpi.comresearchgate.net The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

The continued exploration of Ethanone, 1-(3-methyl-2-benzofuranyl)- and its derivatives holds considerable promise for the discovery of novel therapeutic agents with improved efficacy and selectivity. The strategic combination of rational drug design, synthetic chemistry, and comprehensive biological evaluation will undoubtedly pave the way for new breakthroughs in the treatment of various diseases.

Synthetic Methodologies and Chemical Transformations of Ethanone, 1 3 Methyl 2 Benzofuranyl

De Novo Synthesis Approaches to the 2-Acylbenzofuran Scaffold

The formation of the 2-acyl-3-methylbenzofuran structure, the central framework of Ethanone, 1-(3-methyl-2-benzofuranyl)-, is achieved through several reliable synthetic routes. These methods prioritize regioselectivity to ensure the desired substitution pattern.

Condensation Reactions Involving Phenolic Precursors and Alpha-Halo Ketones (e.g., chloroacetone)

A primary and widely utilized method for synthesizing Ethanone, 1-(3-methyl-2-benzofuranyl)- involves the reaction between an appropriate phenolic precursor and an alpha-halo ketone. researchgate.net Specifically, the synthesis is commonly achieved through the condensation of 2-hydroxyacetophenone (B1195853) with chloroacetone (B47974). smolecule.comchemicalbook.comchemicalbook.com This reaction builds the benzofuran (B130515) ring system with the required methyl and acetyl groups at the C3 and C2 positions, respectively.

The general scheme for this synthesis can be outlined as follows:

Starting Materials : An o-hydroxyacetophenone and chloroacetone are used as the key reactants. researchgate.netmdpi.com

Reaction Conditions : The condensation is typically carried out in the presence of a base, such as potassium carbonate (K2CO3), in a suitable solvent like acetone. rasayanjournal.co.in

Mechanism : The reaction proceeds via initial O-alkylation of the phenolic hydroxyl group by chloroacetone, followed by an intramolecular cyclization to form the benzofuran ring.

This approach is valued for its directness and efficiency in assembling the core structure of the target molecule.

Cyclization Strategies for Benzofuran Ring Formation

The formation of the benzofuran ring is the crucial step in the synthesis. While the condensation described above often incorporates the cyclization in a one-pot procedure, other distinct cyclization strategies are also employed in benzofuran synthesis.

One notable method is the cyclodehydration of α-phenoxy ketones, which can be effectively promoted by Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid). researchgate.net This process provides a facile route to 2,3-disubstituted benzofurans from readily available phenols and α-bromo ketones. researchgate.net Another strategy involves a titanium tetrachloride-promoted reaction between phenols and α-haloketones, which combines a Friedel–Crafts-like alkylation with intramolecular cyclodehydration in a single step to afford the benzofuran scaffold with high regioselectivity. nih.gov

Acylation Reactions at the Benzofuran C2-Position

While building the scaffold with the acyl group already in place (as in section 2.1.1) is common, another theoretical approach is the direct acylation of a pre-formed 3-methylbenzofuran (B1293835) ring. However, this route presents challenges. Standard Friedel-Crafts acylation of benzofurans can suffer from low regioselectivity, yielding a mixture of C2 and C3 acylated products. nih.govrsc.orgresearchgate.net

To overcome these selectivity issues, alternative C-acylation methods have been developed for related heterocyclic systems. For instance, the C-acylation of 2-methylfuran (B129897) and thiophene (B33073) has been successfully achieved using N-acylbenzotriazoles in the presence of a Lewis acid such as titanium tetrachloride (TiCl4) or zinc bromide (ZnBr2). core.ac.uk This approach offers a milder alternative to classical Friedel-Crafts conditions and could potentially be applied to the 3-methylbenzofuran system to achieve more controlled C2-acylation. core.ac.uk

Functionalization and Derivatization Strategies for Ethanone, 1-(3-methyl-2-benzofuranyl)-

Once the core structure of Ethanone, 1-(3-methyl-2-benzofuranyl)- is synthesized, it can be further modified to create a range of derivatives. These transformations typically target the peripheral methyl group or the benzene (B151609) ring.

Halogenation at Peripheral and Core Positions (e.g., N-bromosuccinimide reactions)

A key functionalization strategy is the halogenation of the methyl group at the C3 position. This benzylic position is susceptible to radical halogenation. youtube.com N-bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, steady concentration of bromine radicals, which favors allylic or benzylic bromination over competing reactions like addition to the aromatic ring. mdpi.commasterorganicchemistry.comorganic-chemistry.org

The reaction is typically carried out by refluxing Ethanone, 1-(3-methyl-2-benzofuranyl)- or its substituted analogues with NBS and a radical initiator, such as benzoyl peroxide, in a nonpolar solvent like carbon tetrachloride (CCl4). researchgate.netmdpi.com This selectively yields the 3-(bromomethyl) derivative. mdpi.com In some cases, particularly with electron-rich benzofuran rings (e.g., those containing methoxy (B1213986) groups), further bromination can occur on the benzene ring itself. mdpi.com

Table 1: Examples of Brominated Derivatives Synthesized from Ethanone, 1-(3-methyl-2-benzofuranyl)- Analogues Data sourced from Napiórkowska et al. (2024) mdpi.com

| Compound Name | Yield (%) | Melting Point (°C) | Molecular Formula |

|---|---|---|---|

| 1-[3-(Bromomethyl)-5-methoxy-1-benzofuran-2-yl]ethanone | 30% | 103–106 | C12H11BrO3 |

| 1-[3-(Bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone | 30% | 132–136 | C13H13BrO4 |

| 1-[3-(Bromomethyl)-4-ethoxy-1-benzofuran-2-yl]ethanone | 60% | 108–113 | C13H13BrO3 |

| 1-[3-(Bromomethyl)-6-ethoxy-1-benzofuran-2-yl]ethanone | 60% | 98–105 | C13H13BrO3 |

Introduction of Oxygen-Containing Functional Groups (e.g., methoxy, ethoxy)

Oxygen-containing functional groups like methoxy (-OCH3) and ethoxy (-OCH2CH3) are commonly introduced by using appropriately substituted phenolic precursors during the initial de novo synthesis. researchgate.netmdpi.com For example, starting with a methoxy- or ethoxy-substituted o-hydroxyacetophenone in the condensation reaction with chloroacetone leads to the formation of a benzofuran ring with these groups already incorporated onto the benzene portion of the scaffold. mdpi.com

Research has shown the successful synthesis of a variety of derivatives where these alkoxy groups are present. researchgate.netnih.gov These functionalized scaffolds can then undergo further reactions, such as the NBS bromination described previously, to generate multifunctional derivatives. mdpi.com The presence of electron-donating methoxy groups can influence subsequent reactions, for instance, by activating the benzene ring towards further electrophilic substitution. mdpi.com

Table 2: Examples of Oxygen-Containing and Bromo-Oxygenated Derivatives Data sourced from Napiórkowska et al. (2024) mdpi.com

| Compound Name | Yield (%) | Melting Point (°C) | Molecular Formula |

|---|---|---|---|

| 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethanone | 70% | 80–82 | C12H12O3 |

| 1-(4,6-Dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone | 70% | 110–112 | C13H14O4 |

| 1-[3-(Bromomethyl)-5-methoxy-1-benzofuran-2-yl]ethanone | 30% | 103–106 | C12H11BrO3 |

| 1-[3-(Bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone | 30% | 132–136 | C13H13BrO4 |

| 1-[3-(Bromomethyl)-6-ethoxy-1-benzofuran-2-yl]ethanone | 60% | 98–105 | C13H13BrO3 |

Formation of Chalcone (B49325) and Pyrazoline Derivatives

The acetyl group of 1-(3-methyl-2-benzofuranyl)ethanone is a key functional group for chain-extension reactions, most notably the Claisen-Schmidt condensation, to form chalcones. These chalcones are versatile intermediates for the synthesis of other heterocyclic systems, such as pyrazolines.

The synthesis of chalcones from aryl ketones is typically achieved through a base-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes. In this reaction, the ketone is deprotonated by a base (e.g., NaOH) to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone system characteristic of chalcones.

These resulting chalcones can be readily converted into pyrazoline derivatives. The most common method involves the cyclization of the α,β-unsaturated carbonyl system with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines. ikm.org.myresearchgate.net The reaction proceeds by the addition of hydrazine to the carbonyl compound, followed by an intramolecular cyclization and dehydration to form the five-membered pyrazoline ring. ikm.org.my For instance, reacting chalcones with hydrazine hydrate in refluxing ethanol (B145695) is a standard procedure for obtaining pyrazoline derivatives. researchgate.net If acetic acid is used as the solvent, N-acetylated pyrazolines can be formed. researchgate.net Yields for chalcone synthesis can range from approximately 48% to over 88%, while subsequent pyrazoline formation can yield products in the range of 50% to 82%. researchgate.netwikipedia.org

| Reaction Type | Reactants | Key Reagents/Conditions | Product Type | Reported Yields | Reference |

|---|---|---|---|---|---|

| Claisen-Schmidt Condensation | Aryl Ketone + Aromatic Aldehyde | 50% NaOH | Chalcone | 47.8% - 88.4% | researchgate.netwikipedia.org |

| Pyrazoline Synthesis | Chalcone + Hydrazine Hydrate | Ethanol, Reflux | Pyrazoline | High Yield | researchgate.net |

| Chalcone + Hydrazine + Acetic Acid | Acetic Acid | N-acetyl-pyrazoline | 50.8% - 82.4% | researchgate.netwikipedia.org |

Esterification and Amidation Reactions

While Ethanone, 1-(3-methyl-2-benzofuranyl)- does not possess a carboxylic acid group for direct esterification or amidation, derivatives of this compound can be readily functionalized. A common strategy involves the introduction of a carboxyl group onto the benzofuran ring system. For example, derivatives like 7-acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid serve as key intermediates. nih.gov

This carboxylic acid derivative can then undergo standard esterification, for instance, by reaction with an alcohol under acidic conditions, or amidation. The synthesis of 7-acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxamide has been documented, demonstrating the viability of forming amide bonds from these benzofuran systems. nih.gov Another approach involves the hydrolysis of a corresponding methyl ester using a base like sodium hydroxide (B78521) to yield the carboxylic acid, which can then be used for further transformations. nih.gov

| Starting Material | Reaction | Product | Reference |

|---|---|---|---|

| 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic Acid | Amidation | 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxamide | nih.gov |

| Methyl 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylate | Saponification (Ester Hydrolysis) | 6-Acetyl-5-methoxy-2-methylbenzofuran-3-carboxylic Acid | nih.gov |

Incorporation of Heterocyclic Moieties (e.g., imidazole (B134444), pyrazole (B372694), benzoxazine)

The 1-(3-methyl-2-benzofuranyl)ethanone framework is a valuable platform for the synthesis of more complex molecules featuring additional heterocyclic rings.

Pyrazole: As discussed previously (Section 2.2.3), pyrazole derivatives are readily synthesized from the chalcones derived from 1-(3-methyl-2-benzofuranyl)ethanone. ikm.org.my The reaction of these chalcone intermediates with hydrazines is a fundamental route to pyrazolines, which are dihydropyrazoles. researchgate.net

Imidazole: Fused imidazole systems can be constructed from benzofuran precursors. For example, a series of 2-(6-methyl-benzofuran-3-ylmethyl)-imidazo[2,1-b] ikm.org.mywikipedia.orglookchem.comthiadiazoles has been synthesized, demonstrating the linkage of a benzofuran moiety to an imidazole-containing ring system. nih.gov General methods for imidazole synthesis, such as the Debus-Radziszewski reaction, involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, which could be adapted for suitably modified benzofuran precursors. wikipedia.org

Benzoxazine: The benzofuran nucleus can be coupled with 1,3-benzoxazine and 1,3-benzoxazin-2-one systems. One synthetic route begins with a benzofuran-2-carbohydrazide intermediate. This is reacted with salicylaldehyde, reduced with sodium borohydride, and finally treated with formaldehyde (B43269) to achieve cyclization into a 2H-3-(benzofuran-2-carboxamidyl)-3,4-dihydro-1,3-benzoxazine structure. lookchem.com

Other Heterocycles: The reactivity of the acetyl group can be exploited to build other rings. For instance, 2-acetylbenzofuran (B162037) can be reacted with 2-aminobenzothiazole (B30445) to form a Schiff base. This intermediate then undergoes a Staudinger reaction with acid chlorides to yield 4-azetidin-2-one derivatives, effectively incorporating a four-membered heterocyclic ring. nih.gov

Mechanistic Studies and Reaction Optimization in Synthetic Routes

The optimization of synthetic routes leading to derivatives of 1-(3-methyl-2-benzofuranyl)ethanone focuses on improving yields and purity by carefully controlling reaction conditions.

The initial synthesis of the 1-(3-methyl-2-benzofuranyl)ethanone core itself, from o-hydroxyacetophenone and chloroacetone, can be optimized by using potassium carbonate as the base in acetonitrile (B52724) at an elevated temperature (80 °C) for an extended period (48–96 hours). mdpi.com Further derivatization, such as bromination of the 3-methyl group using N-bromosuccinimide (NBS), creates a reactive handle for subsequent reactions. mdpi.com

In the formation of chalcones via the Claisen-Schmidt condensation, the mechanism involves the formation of a resonance-stabilized enolate under basic conditions, which then performs a nucleophilic attack on the aldehyde. The subsequent elimination of a water molecule is the driving force for the reaction, leading to the conjugated system. The choice of solvent and base concentration are critical for optimizing yields. researchgate.net

For the synthesis of pyrazolines from chalcones, the mechanism is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the β-carbon of the α,β-unsaturated system (Michael addition), or on the carbonyl carbon. This is followed by intramolecular cyclization and dehydration. The reaction conditions, such as using ethanol as a solvent at reflux temperature, have been found to be effective for producing high yields of pyrazolines. researchgate.net The use of microwave irradiation has also been explored as a method to accelerate these types of reactions. researchgate.net

Advanced Spectroscopic and Crystallographic Elucidation of Ethanone, 1 3 Methyl 2 Benzofuranyl and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing detailed information about the atomic arrangement within a compound. For "Ethanone, 1-(3-methyl-2-benzofuranyl)-" and its derivatives, ¹H and ¹³C NMR are fundamental techniques for confirming their synthesized structures. nih.govresearchgate.net

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

¹H NMR spectroscopy is instrumental in identifying the number and types of protons in a molecule, as well as their neighboring environments. In the case of "Ethanone, 1-(3-methyl-2-benzofuranyl)-" and its analogs, characteristic chemical shifts are observed that confirm the presence of the benzofuran (B130515) core, the methyl group, and the acetyl moiety.

For instance, in a series of synthesized 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives, the methyl protons of the acetyl group typically appear as a singlet around δ 2.62 ppm, while the methyl protons at the 3-position of the benzofuran ring resonate at approximately δ 2.57 ppm. mdpi.com The aromatic protons of the benzofuran ring system exhibit multiplets in the range of δ 6.58-7.44 ppm, with their specific shifts and coupling patterns depending on the substitution pattern on the benzene (B151609) ring. mdpi.com

¹H NMR Data for Selected Analogs of Ethanone, 1-(3-methyl-2-benzofuranyl)-

| Compound | -CH₃ (acetyl) (s, 3H) | -CH₃ (ring) (s, 3H) | Ar-H (m) | Other Protons | Reference |

| 1-(4,6-Dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone | 2.35 ppm | 1.79 ppm | 6.58 ppm, 6.94 ppm | 3.87 ppm (s, 3H, -OCH₃), 4.00 ppm (s, 3H, -OCH₃) | mdpi.com |

| 1-(4-Ethoxy-3-methyl-1-benzofuran-2-yl)ethanone | 2.76 ppm | 2.57 ppm | 6.58 ppm, 7.04 ppm, 7.32 ppm | 1.49 ppm (t, 3H, -CH₂-CH₃), 4.14 ppm (q, 2H, -CH₂-CH₃) | mdpi.com |

| 1-[3-(Bromomethyl)-5-methoxy-1-benzofuran-2-yl]ethanone | 2.62 ppm | - | 7.14 ppm, 7.44 ppm | 3.89 ppm (s, 3H, -OCH₃), 5.03 ppm (s, 2H, -CH₂Br) | mdpi.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Complementing ¹H NMR, ¹³C NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for a comprehensive analysis of the carbon skeleton.

In the ¹³C NMR spectra of "Ethanone, 1-(3-methyl-2-benzofuranyl)-" analogs, the carbonyl carbon of the acetyl group is typically observed at a downfield chemical shift around δ 191 ppm. mdpi.com The methyl carbons of the acetyl and ring methyl groups appear at approximately δ 28 ppm and δ 11 ppm, respectively. The carbons of the benzofuran ring system resonate in the aromatic region (δ 102-157 ppm), with their precise chemical shifts influenced by the substituents on the ring. mdpi.com

¹³C NMR Data for Selected Analogs of Ethanone, 1-(3-methyl-2-benzofuranyl)-

| Compound | C=O | -CH₃ (acetyl) | -CH₃ (ring) | Benzofuran Ring Carbons | Other Carbons | Reference |

| 1-(4,6-Dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone | 190.95 ppm | 28.04 ppm | 10.77 ppm | 108.64, 114.82, 125.48, 128.83, 133.86, 147.25, 148.57, 151.38 ppm | 57.16, 61.18 ppm (-OCH₃) | mdpi.com |

| 1-(4-Ethoxy-3-methyl-1-benzofuran-2-yl)ethanone | 191.10 ppm | 27.92 ppm | 11.34 ppm | 103.81, 104.61, 119.16, 125.60, 129.01, 147.15, 155.35, 156.33 ppm | 14.71, 63.86 ppm (-OCH₂CH₃) | mdpi.com |

| 1-[3-(Bromomethyl)-5-methoxy-1-benzofuran-2-yl]ethanone | 191.27 ppm | 27.62 ppm | - | 102.18, 113.13, 118.97, 123.33, 127.56, 148.13, 149.05, 156.59 ppm | 21.16 ppm (-CH₂Br), 55.90 ppm (-OCH₃) | mdpi.com |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity and Correlation

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing connectivity between protons and carbons within a molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. nih.govresearchgate.net For "Ethanone, 1-(3-methyl-2-benzofuranyl)-" and its analogs, electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the detection of the molecular ion peak, often as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. mdpi.com

Under collision-induced dissociation (CID) conditions, these precursor ions undergo fragmentation, yielding a series of product ions. The fragmentation patterns are characteristic of the compound's structure. For 2-aroylbenzofuran derivatives, common fragmentation pathways include the formation of acylium ions and the elimination of small neutral molecules like carbon monoxide (CO). researchgate.net The analysis of these fragmentation patterns provides corroborative evidence for the proposed structure and can help in the identification of unknown analogs.

High-Resolution Mass Spectrometry (HRMS) Data for Selected Analogs

| Compound | Molecular Formula | Calculated m/z [M+Na]⁺ | Found m/z [M+Na]⁺ | Reference |

| 1-(4,6-Dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone | C₁₃H₁₄O₄ | 257.0790 | 257.0779 | mdpi.com |

| 1-(4-Ethoxy-3-methyl-1-benzofuran-2-yl)ethanone | C₁₃H₁₄O₃ | 241.0841 | 241.0836 | mdpi.com |

| 1-[3-(Bromomethyl)-5-methoxy-1-benzofuran-2-yl]ethanone | C₁₂H₁₁BrO₃ | 306.9770 | 306.9783 | mdpi.com |

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The IR spectrum of "Ethanone, 1-(3-methyl-2-benzofuranyl)-" and its analogs displays characteristic absorption bands corresponding to the various functional groups within the molecule.

A strong absorption band in the region of 1635-1710 cm⁻¹ is indicative of the C=O stretching vibration of the acetyl group. nih.govpressbooks.pub The stretching vibrations of the C-H bonds in the aromatic ring and the methyl groups are typically observed in the range of 2850-3100 cm⁻¹. vscht.cz The C-O-C stretching vibrations of the benzofuran ether linkage usually appear in the 1050-1260 cm⁻¹ region. libretexts.org The presence and specific positions of these bands provide strong evidence for the compound's functional group composition.

Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

| Carbonyl (C=O) | Stretch | 1635 - 1710 | nih.govpressbooks.pub |

| Aromatic C-H | Stretch | 3000 - 3100 | vscht.czlibretexts.org |

| Alkyl C-H | Stretch | 2850 - 3000 | vscht.cz |

| Aromatic C=C | Stretch | 1400 - 1600 | vscht.czlibretexts.org |

| Ether C-O-C | Stretch | 1050 - 1260 | libretexts.org |

Single-Crystal X-ray Diffraction for Three-Dimensional Molecular Architecture

The resulting crystal structures have confirmed the planar nature of the benzofuran ring system and have provided detailed insights into the orientation of the acetyl group and other substituents. Furthermore, analysis of the crystal packing reveals intermolecular interactions, such as π–π stacking of the heterocyclic rings, which can influence the physical properties of the compound. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation

The purification and assessment of purity for Ethanone, 1-(3-methyl-2-benzofuranyl)- and its analogs are critically dependent on a variety of chromatographic techniques. These methods are essential for separating the target compound from starting materials, byproducts, and other impurities generated during synthesis. The selection of a specific chromatographic technique is dictated by the scale of the separation, the physicochemical properties of the compounds involved, and the desired level of purity.

High-Performance Liquid Chromatography (HPLC) stands out as a primary tool for both the analysis and purification of Ethanone, 1-(3-methyl-2-benzofuranyl)-. A reverse-phase (RP) HPLC method has been described for its separation. researchgate.net This technique typically employs a non-polar stationary phase and a polar mobile phase. For the analysis of Ethanone, 1-(3-methyl-2-benzofuranyl)-, a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity, has been utilized. researchgate.netresearchgate.net The mobile phase generally consists of a mixture of acetonitrile (B52724) (MeCN) and water, with the addition of an acid such as phosphoric acid to improve peak shape and resolution. researchgate.netresearchgate.net For applications requiring compatibility with mass spectrometry (MS), phosphoric acid is typically replaced with a volatile acid like formic acid. researchgate.netresearchgate.net This HPLC method is scalable, allowing for its adaptation to preparative separation for the isolation of impurities. researchgate.netresearchgate.net

For the separation of related benzofuran ketones, quantitative HPLC methods have been developed. For instance, a method to measure tremetone, dehydrotremetone, and 3-oxyangeloyl-tremetone in plant extracts has been established, highlighting the utility of HPLC in the analysis of complex mixtures containing benzofuran derivatives. nih.gov

Column chromatography is another indispensable technique for the purification of Ethanone, 1-(3-methyl-2-benzofuranyl)- and its derivatives, particularly for larger scale preparations. Silica (B1680970) gel is a commonly used stationary phase for this purpose. rsc.orgnih.gov The separation is achieved by eluting the mixture through the column with a suitable solvent system, with the polarity of the eluent being a critical parameter. For the purification of derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone, a mobile phase of hexane (B92381) or a mixture of hexane and ethyl acetate (B1210297) has been employed. rsc.org The progress of the separation is often monitored by Thin-Layer Chromatography (TLC).

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of reactions and for the preliminary assessment of purity. It is also used to identify appropriate solvent systems for column chromatography. For benzofuran derivatives, TLC is performed on plates pre-coated with silica gel GF254. researchgate.net Visualization of the separated spots can be achieved under UV light.

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile compounds. While specific GC parameters for Ethanone, 1-(3-methyl-2-benzofuranyl)- are not extensively detailed in the available literature, GC-MS has been used for the analysis of various benzofuran derivatives. The choice of the capillary column and the temperature program are crucial for achieving good separation of isomers and related compounds. researchgate.net

The table below summarizes the chromatographic conditions that have been reported for the analysis and purification of Ethanone, 1-(3-methyl-2-benzofuranyl)- and related compounds.

| Chromatographic Technique | Stationary Phase | Mobile Phase/Eluent | Compound(s) | Detection | Reference(s) |

| High-Performance Liquid Chromatography (HPLC) | Newcrom R1 (Reverse-Phase) | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | Ethanone, 1-(3-methyl-2-benzofuranyl)- | UV/MS | researchgate.netresearchgate.net |

| Column Chromatography | Silica Gel | Hexane / Ethyl Acetate | Derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone | - | rsc.org |

| Thin-Layer Chromatography (TLC) | Silica Gel GF254 | Not specified in detail | Benzofuran derivatives | UV Light | researchgate.net |

Pharmacological Spectrum and Biological Activities of Ethanone, 1 3 Methyl 2 Benzofuranyl and Its Derivatives

Antimicrobial Efficacy

The antimicrobial potential of derivatives based on the 1-(3-methyl-2-benzofuranyl)-ethanone scaffold has been a subject of scientific investigation, exploring their effectiveness against a range of pathogenic microbes. Research has focused on how chemical modifications to the parent structure influence activity against both bacteria and fungi.

Antibacterial Activity Against Gram-Positive and Gram-Negative Pathogens

Derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone have been synthesized and evaluated for their in-vitro antibacterial properties. tsijournals.com In a study involving nine different derivatives, only one compound demonstrated significant antibacterial effects. tsijournals.comrjptonline.org This active compound, a brominated derivative, showed moderate, targeted activity primarily against Gram-positive bacteria. tsijournals.com

The presence of a bromine atom substituted on the aromatic ring was identified as a critical factor for the observed antibacterial action. The other synthesized derivatives, which lacked this specific substitution, did not exhibit any antimicrobial activity against the tested bacterial strains. Notably, the active brominated derivative did not show efficacy against the tested Gram-negative pathogens or against a panel of clinical bacterial strains. tsijournals.com Some studies have also explored the antibacterial potential of related structures derived from 5-chloro-3-methyl-2-acetylbenzofuran, a close analogue of the core compound. tsijournals.com These derivatives, including quinoxaline (B1680401) methanes, were tested against S. aureus (Gram-positive) and E. coli (Gram-negative), with some showing good activity compared to standard drugs. tsijournals.com

Antifungal Activity Assessment

The antifungal properties of compounds derived from the benzofuran (B130515) structure have also been explored. Research into derivatives of 5-chloro-3-methyl-2-acetylbenzofuran, an analogue of the primary compound, has shown notable antifungal potential. tsijournals.com In one study, quinoxaline derivatives were synthesized and tested against the fungi Aspergillus niger and Candida albicans. tsijournals.com Several of these compounds displayed marked antifungal activity, while others showed moderate effects when compared to the standard antifungal agent, griseofulvin. tsijournals.com

Further research on different heterocyclic structures derived from 5-chloro-3-methyl-2-acetylbenzofuran, such as benzofuro[3,2-d]pyrimidines, also confirmed antifungal capabilities. researchgate.net Specific derivatives from this class were found to be effective against Aspergillus flavus and Candida neoformans. researchgate.net

| Derivative Class | Starting Material | Tested Fungi | Observed Activity | Reference |

| Quinoxaline Methanes | 5-chloro-3-methyl-2-acetylbenzofuran | Aspergillus niger, Candida albicans | Marked to moderate activity | tsijournals.com |

| Benzofuro[3,2-d]pyrimidines | 5-chloro-3-methyl-2-acetylbenzofuran | Aspergillus flavus, Candida neoformans | Good activity observed for compounds 4c, 5c, 10c-e | researchgate.net |

Determination of Minimum Inhibitory Concentrations (MICs)

Minimum Inhibitory Concentrations (MICs) are a standard measure of an antimicrobial's potency, defined as the lowest concentration that inhibits the visible growth of a microorganism. sphinxsai.com For the derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone, MIC values were determined to quantify their antibacterial efficacy. tsijournals.com

In these studies, only a single brominated derivative, compound 7, exhibited noteworthy activity. tsijournals.comrjptonline.org Its MIC values were established against a panel of standard Gram-positive bacterial strains, ranging from 16 to 64 µg/mL. tsijournals.com The compound showed inhibitory properties against most of the tested Gram-positive strains, with the exception of S. aureus NCTC 4163. However, when tested against clinical strains, this derivative was found to be inactive, with MIC values greater than 250 µg/mL.

| Bacterial Strain (Gram-Positive) | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |

| Bacillus subtilis ATCC 6633 | 16 | tsijournals.com |

| Bacillus cereus ATCC 11778 | 32 | tsijournals.com |

| Staphylococcus epidermidis ATCC 12228 | 64 | tsijournals.com |

| Micrococcus luteus ATCC 10240 | 16 | tsijournals.com |

| Staphylococcus aureus NCTC 4163 | >250 | tsijournals.com |

Antioxidant Properties and Radical Scavenging Capabilities

While some benzofuran derivatives have been investigated for their biological activities, research into the specific antioxidant and radical scavenging properties of Ethanone, 1-(3-methyl-2-benzofuranyl)- and its direct derivatives is still emerging. Some related compounds have shown pro-oxidative effects in certain biological systems, such as increasing reactive oxygen species (ROS) in cancer cells. tsijournals.comrjptonline.org

DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the ability of compounds to act as free radical scavengers. researchgate.net The assay measures the reduction of the stable DPPH radical, which is visually indicated by a color change. researchgate.net

While studies focusing directly on Ethanone, 1-(3-methyl-2-benzofuranyl)- are limited, research on structurally related compounds has provided some insights. A study on benzofuro[3,2-d]pyrimidine derivatives, which were synthesized from a 5-chloro-3-methyl-2-acetylbenzofuran precursor, evaluated their antioxidant potential using the DPPH method. researchgate.net The results revealed that several of these compounds, specifically 4b-c, 5a-b, 10c, and 10f, exhibited good DPPH radical scavenging activity. researchgate.net

Ferric Reducing Antioxidant Power (FRAP) Assays

The Ferric Reducing Antioxidant Power (FRAP) assay is a common laboratory test used to quantify the total antioxidant capacity of a sample. The method is based on the ability of antioxidants to reduce a ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to its ferrous (Fe²⁺) form, which results in the formation of an intense blue color that can be measured spectrophotometrically. This assay provides a direct measure of the electron-donating capacity of the antioxidants present. researchgate.net

Despite the utility of the FRAP assay in pharmacological and food science research for assessing antioxidant potential, specific studies applying this method to evaluate Ethanone, 1-(3-methyl-2-benzofuranyl)- or its immediate derivatives were not prominent in the reviewed scientific literature.

Metal Chelating Activity

The ability of a compound to chelate metal ions is a significant area of research, particularly in the context of diseases where metal dyshomeostasis is implicated, such as neurodegenerative disorders. For the benzofuran class of compounds, metal chelating properties have been reported.

Studies on various benzofuran derivatives have demonstrated their capacity to engage in metal chelation. For instance, a series of benzofuran-2-carboxylic acid derivatives were synthesized and evaluated for their antioxidant properties, which included metal chelating activity. researchgate.net One of the benzamide (B126) compounds in this series showed effective metal chelate activity. researchgate.net In another study, benzofuranyl esters were assessed for their antioxidant capabilities, with compound 4a specifically noted for its metal chelating activity (27.11% ± 1.06%). nih.gov Furthermore, research into multifunctional agents for Alzheimer's disease has highlighted metal chelation as a key property of some benzofuran derivatives. nih.govtandfonline.com For example, certain tryptoline (B14887) and tryptamine (B22526) derivatives incorporating a benzofuran scaffold showed moderate metal chelating properties, with chelation percentages reaching up to 66.45% at a concentration of 100 µM. nih.gov

While the broader class of benzofurans shows potential for metal chelation, specific studies focusing solely on the metal chelating activity of Ethanone, 1-(3-methyl-2-benzofuranyl)- are not extensively documented in the reviewed literature.

Table 1: Metal Chelating Activity of Selected Benzofuran Derivatives

| Compound/Derivative Class | Finding | Source |

| Benzofuranyl ester (Compound 4a) | Showed 27.11% ± 1.06% metal chelating activity. | nih.gov |

| Benzamide derivative | Exhibited effective metal chelate activity. | researchgate.net |

| Tryptoline/Tryptamine derivatives | Displayed moderate metal chelating properties (up to 66.45% at 100 µM). | nih.gov |

Anti-inflammatory Response Modulation

Inflammation is a critical biological response, and its modulation is a key target for therapeutic intervention. Derivatives of Ethanone, 1-(3-methyl-2-benzofuranyl)- have been investigated for their anti-inflammatory potential, particularly through their interaction with inflammatory signaling molecules.

Research has shown that certain derivatives can inhibit the release of the pro-inflammatory cytokine interleukin-6 (IL-6). In studies involving the chronic myelogenous leukemia cell line (K562), specific bromomethyl derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one demonstrated an ability to decrease IL-6 secretion. This effect points to the potential of these compounds to interfere with inflammatory pathways that are often dysregulated in cancer and other inflammatory conditions.

Table 2: Anti-inflammatory Activity of Ethanone, 1-(3-methyl-2-benzofuranyl)- Derivatives

| Cell Line | Compound Type | Activity Observed | Source |

| K562 (Leukemia) | Bromomethyl derivatives | Inhibition of pro-inflammatory interleukin-6 (IL-6) release. | heteroletters.org |

Neuroprotective Investigations

The search for neuroprotective agents is a major focus in medicinal chemistry, aimed at finding compounds that can defend neurons from injury or degeneration. The benzofuran scaffold is present in molecules that have been explored for such properties.

Several studies confirm that benzofuran derivatives are of significant interest for their neuroprotective potential. nih.govnih.govfrontiersin.org Research has identified a series of benzofuran derivatives that exhibit neuroprotective activity, particularly when acting in collaboration with insulin-like growth factor 1 (IGF-1). nih.gov One study identified a specific derivative, compound 8 , as having potent activity and the ability to penetrate the brain. nih.gov Further investigations into bioactive compounds from Cortex Mori Radicis isolated several isoprenylated benzofuran-type stilbenes, including moracin O and moracin P , which showed significant neuroprotective activity against glutamate-induced cell death in SK-N-SH cells. mdpi.com The mechanism for this neuroprotection is suggested to be mediated by the mGluR1 pathway. mdpi.com While the benzofuran class shows promise, specific neuroprotective studies centered on Ethanone, 1-(3-methyl-2-benzofuranyl)- itself are limited in the available literature.

Table 3: Neuroprotective Activity of Selected Benzofuran Derivatives

| Compound/Derivative Class | Finding | Proposed Mechanism | Source |

| Isoprenylated benzofuran-type stilbenes (moracin O, moracin P) | Significant protection against glutamate-induced cell death. | Mediated by mGluR1 pathway. | mdpi.com |

| Compound 8 (a benzofuran derivative) | Potent neuroprotective activity in collaboration with IGF-1; brain penetrable. | Enhances IGF-1's neuroprotective effect. | nih.gov |

Broader Pharmacological Landscapes: Antiviral, Antihyperglycemic, Analgesic Activities

Beyond the specific areas previously discussed, derivatives of the benzofuran scaffold have been evaluated across a wider range of pharmacological activities, demonstrating the versatility of this chemical class.

Antiviral Activity: New derivatives of benzofuran have been synthesized and tested for their in vitro activity against various DNA and RNA viruses. Specific compounds demonstrated notable and specific antiviral effects. For example, 1-(7-dodecyloxy-2-benzofuranyl)ethanone and 1-(7-tridecyloxy-2-benzofuranyl)ethanone were found to be specifically active against the respiratory syncytial virus (RSV) in HeLa cells. Another derivative, [di(2-acetylbenzofuranyl-7-oxy)]-n-propane , showed activity against the influenza A virus in MDCK cells.

Antihyperglycemic Activity: The potential for benzofuran derivatives to act as antihyperglycemic agents has also been explored. Research has identified novel benzofuran biphenyls that function as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates the insulin (B600854) receptor. acs.org Inhibition of PTP1B is considered a viable strategy for treating Type 2 diabetes. acs.org One compound from this series, compound 68 , effectively normalized plasma glucose levels in in vivo models. acs.org Additionally, benzofuran derivatives isolated from the fruit of Choerospondias axillaris showed significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, with IC50 values as low as 2.26 µM. mdpi.com

Analgesic Activity: The analgesic, or pain-relieving, properties of benzofuran derivatives have been a subject of investigation. Studies have revealed that certain benzofuran derivatives possess analgesic effects. researchgate.netgoogle.com For example, bioactive benzofurans isolated from Cortex Mori Radicis, specifically moracin O and moracin P , demonstrated remarkable inhibition of acetic acid-induced pain in animal models. mdpi.com In a separate study, novel imidazo[2,1-b] researchgate.netnih.govtandfonline.comthiadiazole-containing benzofuran derivatives were synthesized, with two compounds proving to be potent analgesic agents in screening tests. ingentaconnect.com

Table 4: Broader Pharmacological Activities of Benzofuran Derivatives

| Activity | Compound/Derivative Class | Specific Finding | Source |

| Antiviral | 1-(7-dodecyloxy-2-benzofuranyl)ethanone | Specific activity against respiratory syncytial virus (RSV). | |

| 1-(7-tridecyloxy-2-benzofuranyl)ethanone | Specific activity against respiratory syncytial virus (RSV). | ||

| [di(2-acetylbenzofuranyl-7-oxy)]-n-propane | Activity against influenza A virus. | ||

| Antihyperglycemic | Benzofuran biphenyls (e.g., compound 68) | Potent inhibitors of PTP1B; normalized plasma glucose in vivo. | acs.org |

| Benzofuran derivatives from C. axillaris | Significant α-glucosidase inhibition (IC50 values from 2.26 to 4.5 µM). | mdpi.com | |

| Analgesic | Moracin O and Moracin P | Remarkable inhibition of acetic acid-induced pain. | mdpi.com |

| Imidazo[2,1-b] researchgate.netnih.govtandfonline.comthiadiazole derivatives | Two compounds identified as potent analgesic agents. | ingentaconnect.com |

Structure Activity Relationship Sar and Rational Design of Ethanone, 1 3 Methyl 2 Benzofuranyl Analogues

Influence of Substituent Position and Electronic Nature on Bioactivity

The biological activity of benzofuran (B130515) derivatives is profoundly influenced by the nature and position of substituents on the benzofuran core. nih.govmdpi.com Structure-activity relationship (SAR) studies have demonstrated that modifications to the benzene (B151609) ring and the furan (B31954) ring can lead to significant changes in potency and selectivity for various biological targets. nih.govnih.gov

The introduction of substituents at specific positions within the benzofuran nucleus can result in new derivatives with unique structural characteristics and potentially enhanced therapeutic value. nih.gov For instance, substitutions at the C-2 and C-5 positions of the benzofuran ring have been identified as critical for cytotoxic and antibacterial activities. nih.gov The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, play a pivotal role in modulating the molecule's interaction with its biological target.

Research into the anticancer properties of benzofuran derivatives has shown that the addition of halogen atoms such as bromine, chlorine, or fluorine often leads to a significant increase in anticancer activity. nih.gov This is attributed to their ability to alter the electronic distribution and hydrophobicity of the molecule, which can enhance its binding affinity to target proteins. nih.gov Specifically, bromoalkyl and bromoacetyl derivatives of benzofurans have demonstrated high cytotoxicity. nih.gov

The nature of the substituent also dictates its effect on bioactivity. Electron-donating groups, such as methoxy (B1213986) (-OCH3), and electron-withdrawing groups, like fluoro (-F), have been strategically placed on the benzofuran scaffold to probe their impact on inhibitory activities. researchgate.net For example, in the development of selective SIRT2 inhibitors, both electron-donating and electron-withdrawing groups were attached at the 6-position of the benzofuran moiety to explore the SAR. researchgate.net

The following interactive table summarizes the influence of various substituents on the bioactivity of benzofuran analogues, based on findings from multiple studies.

| Substituent | Position | Electronic Nature | Observed Effect on Bioactivity | Reference |

|---|---|---|---|---|

| Ester group | C-2 | Electron-withdrawing | Key for cytotoxic activity. | nih.gov |

| Heterocyclic substitution | C-2 | Varies | Affects cytotoxicity. | nih.gov |

| Phenyl group | C-2 | Aromatic | Closely related to antibacterial activity. | nih.gov |

| Hydroxyl, Halogen, Amino groups | C-5 | Electron-donating/withdrawing | Closely related to antibacterial activity. | nih.gov |

| Methoxy group | C-6 | Electron-donating | Explored for SIRT2 inhibitory activity. | researchgate.net |

| Fluoro group | C-6 | Electron-withdrawing | Explored for SIRT2 inhibitory activity. | researchgate.net |

| Bromoalkyl/Bromoacetyl | Varies | Electron-withdrawing | Exhibit high cytotoxicity. | nih.gov |

Stereochemical Considerations and Enantiomeric Purity Effects

While Ethanone, 1-(3-methyl-2-benzofuranyl)- itself is an achiral molecule, the introduction of chiral centers in its analogues can have significant implications for their biological activity. The differential pharmacological effects of enantiomers are a well-established principle in medicinal chemistry, arising from the three-dimensional nature of drug-receptor interactions.

The synthesis and biological evaluation of chiral benzofuran neolignans have demonstrated that individual enantiomers can exhibit distinct bioactivities. nih.gov In a study on new benzofuran neolignans, four pairs of enantiomers were separated and evaluated for their antioxidant, neuroprotective, and anti-Aβ1-42 aggregation activities. nih.gov This highlights that the specific spatial arrangement of substituents in a chiral benzofuran derivative can lead to differential interactions with biological macromolecules, resulting in varying levels of efficacy.

Furthermore, the development of chiral benzofuran receptors for the recognition of amino acid derivatives underscores the importance of stereochemistry in molecular recognition processes. rsc.orgnih.gov These receptors often mimic biological motifs, such as the oxyanion hole found in enzymes, to achieve enantioselective binding. rsc.orgnih.gov This principle can be extrapolated to the rational design of chiral analogues of Ethanone, 1-(3-methyl-2-benzofuranyl)-, where the introduction of a stereocenter could lead to enhanced selectivity and potency for a specific biological target.

Therefore, in the design of novel analogues, it is crucial to consider the potential for creating stereoisomers and to evaluate the biological activity of each enantiomer independently. The use of asymmetric synthesis or chiral chromatography to obtain enantiomerically pure compounds is a critical step in understanding the true pharmacological profile of such derivatives. acs.org

Conformational Analysis and Bioactive Conformations

The biological activity of a molecule is not only dependent on its constitution and configuration but also on its conformation—the spatial arrangement of its atoms that can be interconverted by rotation about single bonds. chemistrysteps.comscribd.com A conformational analysis, which investigates the energy differences and relative stabilities of different conformations, is essential for understanding how a molecule like Ethanone, 1-(3-methyl-2-benzofuranyl)- and its analogues might adopt a specific three-dimensional shape to bind to a biological target. libretexts.org

The principles of conformational analysis suggest that certain arrangements will be more energetically favorable than others due to factors like torsional strain and steric hindrance. libretexts.org For instance, conformations where the bulky methyl group of the ethanone moiety is eclipsed with the methyl group at the C-3 position of the benzofuran ring would likely be high in energy due to steric repulsion. Conversely, staggered conformations that minimize these steric clashes would be more stable. libretexts.org

The most stable conformation, often referred to as the bioactive conformation, is the one that the molecule adopts when it binds to its biological target. Identifying this conformation is a key goal in rational drug design. While experimental techniques like X-ray crystallography can provide this information if the molecule is co-crystallized with its target, computational methods such as molecular modeling are frequently employed to predict the preferred conformations and their relative energies. nih.gov A thorough conformational analysis can provide valuable insights for the design of more rigid analogues that are "pre-organized" in the bioactive conformation, potentially leading to increased potency and selectivity.

Ligand-Receptor Interactions and Molecular Recognition Insights

Understanding the specific interactions between a ligand and its receptor at the molecular level is fundamental to rational drug design. mdpi.com For analogues of Ethanone, 1-(3-methyl-2-benzofuranyl)-, molecular docking and other computational studies have provided valuable insights into their potential binding modes and the key interactions that govern their biological activity. researchgate.netproquest.com

Molecular docking simulations predict how a ligand fits into the binding site of a protein and estimate the strength of the interaction, often expressed as a binding affinity or docking score. researchgate.net These studies have been widely applied to various benzofuran derivatives to elucidate their mechanisms of action against different biological targets, including enzymes and receptors involved in cancer and infectious diseases. researchgate.netproquest.com

These computational analyses have revealed that the binding of benzofuran derivatives is often stabilized by a combination of interactions, including:

Hydrogen Bonds: These are crucial for the specific recognition between the ligand and the receptor. For example, in a series of new benzofuranone derivatives, hydrogen bonds with serine residues S3.36 and S5.46 in the 5-HT2A and D2 receptors were identified as key determinants of affinity and selectivity. acs.org

Hydrophobic Interactions: The aromatic benzofuran core and other nonpolar substituents frequently engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Electrostatic Interactions: Charged or polar groups on the ligand can form electrostatic interactions with oppositely charged or polar residues on the protein.

The following interactive table summarizes key ligand-receptor interactions identified for various benzofuran derivatives from molecular docking studies.

| Benzofuran Derivative Class | Biological Target | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| Anticancer Benzofuran Derivatives | PI3K | Val851 | Good interaction with essential residues for inhibition. | researchgate.net |

| Antipsychotic Benzofuranone Derivatives | 5-HT2A and D2 Receptors | Serine residues S3.36 and S5.46 | Hydrogen bonds. | acs.org |

| Antimicrobial Benzofuran Derivatives | Various bacterial/fungal proteins | Not specified | Hydrogen bonding, hydrophobic, van der Waals, and electrostatic interactions. | proquest.com |

| Benzofuran-substituted Urea Analogues | P2Y(1) Receptor | Not specified | Antagonistic binding. | nih.gov |

These insights into molecular recognition are instrumental in the rational design of new Ethanone, 1-(3-methyl-2-benzofuranyl)- analogues. By identifying the key interaction points, medicinal chemists can design molecules with modified substituents that are expected to form stronger or more specific interactions with the target, thereby improving their pharmacological profile.

Computational and Cheminformatics Approaches to Ethanone, 1 3 Methyl 2 Benzofuranyl Research

Molecular Docking and Dynamics Simulations for Target Engagement

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to screen large libraries of compounds against a specific protein target to identify those with a high likelihood of binding. nih.gov For the benzofuran (B130515) class of compounds, molecular docking has been instrumental in exploring their potential as inhibitors for various therapeutic targets.

Detailed research findings show that benzofuran derivatives have been the subject of numerous docking studies to evaluate their binding potential. For instance, benzofuran-linked oxadiazole and triazole compounds were investigated as inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp) enzyme. nih.gov The studies revealed that these hybrids showed good binding affinities with the Palm Site-II allosteric site of the enzyme. nih.gov In another study, new benzofuran derivatives were computationally screened as potential dual inhibitors of PI3K and VEGFR-2, two enzymes implicated in cancer progression. nih.gov Similarly, docking simulations were used to identify benzofuran-1,2,3-triazole hybrids as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) in lung cancer. nih.gov

Following docking, molecular dynamics (MD) simulations are often employed to characterize the stability of the predicted ligand-receptor complex over time. researchgate.net MD simulations provide a more dynamic picture of the interactions, helping to validate the docking predictions and understand the mechanism of binding at an atomic level. researchgate.net For example, MD simulations supported the stability of a promising compound within the binding pocket of its target enzyme in a study aimed at discovering new Mcl-1 inhibitors. researchgate.net

Table 1: Application of Molecular Docking in Benzofuran Research

| Target Protein/Enzyme | Investigated Benzofuran Scaffold | Key Finding | Reference |

| EGFR-TKD | Benzofuran-1,2,3-triazole hybrids | Identification of novel hits with improved binding affinity against a key anticancer target. | nih.gov |

| HCV NS5B RdRp | Benzofuran-1,3,4-oxadiazole and -1,2,4-triazole hybrids | Compounds showed significant binding affinities at an allosteric site, suggesting potential for viral inhibition. | nih.gov |

| PI3K / VEGFR-2 | Novel benzofuran derivatives | Computational estimation of binding affinity helped identify a dual inhibitor for cancer therapy. | nih.gov |

| Mcl-1 | 3,3-Diphenyl-2-benzofuran-1-one | Virtual screening and MD simulations led to the discovery of a new inhibitor scaffold. | researchgate.net |

Quantum Mechanical Calculations for Electronic Properties and Reactivity Prediction

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. researchgate.netresearchgate.net These methods can accurately predict molecular geometry, orbital energies (like HOMO and LUMO), and the distribution of electron density, which are fundamental to understanding a molecule's reactivity. researchgate.netresearchgate.net The molecular electrostatic potential (MESP) map, derived from QM calculations, is especially useful as it visualizes the electrophilic and nucleophilic regions of a molecule, predicting how it will interact with biological targets. researchgate.net

For benzofuran derivatives, DFT calculations have been used to analyze their structural and electronic characteristics. One study employed the B3LYP/6-31G(d,p) level of theory to study furan (B31954) and benzofuran, confirming the method's reliability by comparing computed vibrational frequencies with experimental data. researchgate.net Such validated methods can then be applied to larger derivatives like Ethanone, 1-(3-methyl-2-benzofuranyl)- to predict their properties. researchgate.net Another investigation on a benzofuranone derivative used DFT to analyze HOMO-LUMO energy gaps, which indicate chemical reactivity, and to generate MEP maps to identify sites susceptible to nucleophilic and electrophilic attack. researchgate.net These computational insights are crucial for predicting how the compound might engage in chemical reactions or biological interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. derpharmachemica.com By identifying the key physicochemical, structural, and conformational properties (descriptors) that drive the biological response, QSAR models can be used to predict the activity of newly designed analogues, thereby streamlining the drug discovery process. derpharmachemica.com

The benzofuran scaffold has been extensively studied using QSAR methodologies. scilit.comnih.gov A QSAR analysis was performed on a series of arylbenzofuran derivatives to understand their activity as histamine (B1213489) H3-receptor antagonists. derpharmachemica.com Using partial least squares (PLS) regression, a statistically significant model was generated that linked specific molecular descriptors—such as the count and separation of certain atoms—to the antagonistic activity. derpharmachemica.com Another study focused on the antioxidant activity of benzofuran derivatives, using 2D-QSAR to correlate molecular properties with biological efficacy. researchgate.net Structure-activity relationship (SAR) studies, which form the basis of QSAR, have found that substitutions at the C-2 position of the benzofuran core, where the acetyl group resides in Ethanone, 1-(3-methyl-2-benzofuranyl)-, are often critical for cytotoxic activity against cancer cells. nih.gov

Pharmacophore Modeling and Virtual Screening for Novel Lead Identification

Pharmacophore modeling is a powerful technique used to identify novel drug candidates. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. This model can then be used as a 3D query to screen large databases of compounds (virtual screening) to find new molecules that fit the model and are therefore likely to be active. nih.gov

This approach has been successfully applied to the benzofuran class. In one study, a ligand-based pharmacophore model was generated based on known active compounds. nih.gov This model, comprising essential features like hydrogen bond acceptors and hydrophobic regions, was used for the virtual screening of a database of benzofuran-1,2,3-triazole compounds to identify new hits with potentially improved binding affinity for the EGFR-TKD receptor. nih.gov Virtual screening can also be structure-based, where docking is used to screen large libraries of compounds against a target protein. nih.govnih.gov These methods are fundamental to lead optimization, allowing for the computational prediction of how small structural changes might enhance binding to a target. nih.gov

In Silico ADME/Tox Predictions

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity (Tox), must be evaluated. In silico ADME/Tox prediction tools provide rapid assessments of these crucial parameters directly from a compound's chemical structure, helping to flag potential issues early in the discovery pipeline. ri.seresearchgate.net These computational methods can predict a wide range of properties, including drug-likeness, solubility, metabolic stability, and potential for various toxicities. semanticscholar.orgnih.gov

For benzofuran derivatives, in silico tools like SwissADME and Derek Nexus are commonly used. nih.govnih.gov After virtual screening identifies promising hits, these compounds are often subjected to ADME analysis to evaluate properties like bioavailability score, synthetic accessibility, and adherence to established criteria like Lipinski's rule of five. nih.govsemanticscholar.org For example, shortlisted benzofuran-triazole hybrids were analyzed for their ADME properties, with one lead compound showing a favorable bioavailability score of 0.55. nih.gov Toxicity prediction systems can identify structural alerts, or toxicophores, within a molecule that are associated with adverse effects such as mutagenicity or hepatotoxicity. semanticscholar.orgnih.gov A toxicological assessment of Ethanone, 1-(3-methyl-2-benzofuranyl)- indicated that the compound is not genotoxic.

Table 2: Predicted ADME/Tox Parameters for Drug Discovery

| Parameter | Description | Relevance to Drug Development | Reference |

| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness (MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10). | Predicts if a compound has properties that would make it a likely orally active drug in humans. | semanticscholar.org |

| LogSw (Water Solubility) | The logarithm of the molar solubility in water. | Poor solubility can lead to low absorption and bioavailability. | semanticscholar.org |

| Bioavailability Score | A score combining several parameters to predict the probability of a compound having good oral bioavailability. | A key indicator of a drug's potential to reach systemic circulation after oral administration. | nih.gov |

| CYP Inhibition | Prediction of whether a compound inhibits key cytochrome P450 enzymes. | Inhibition of CYPs can lead to drug-drug interactions and altered metabolism. | semanticscholar.org |

| Toxicity Prediction | Identification of structural fragments (toxicophores) linked to specific toxicities (e.g., mutagenicity, hepatotoxicity). | Flags potential safety liabilities early, reducing late-stage failures. | nih.gov |

Synthesis and Biological Evaluation of Advanced Ethanone, 1 3 Methyl 2 Benzofuranyl Analogues

Systematic Exploration of Halogenated Derivatives

The introduction of halogens, particularly bromine, into the 1-(3-methyl-2-benzofuranyl)ethanone scaffold has been a key strategy to modulate biological activity. The synthesis of these derivatives often begins with the reaction of a substituted o-hydroxyacetophenone with chloroacetone (B47974) to form the initial benzofuran (B130515) ring. mdpi.com Subsequent bromination, typically using N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride (CCl₄), yields bromomethyl derivatives. mdpi.com In some cases, such as with 1-(4,6-dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone, the presence of electron-donating methoxy (B1213986) groups can facilitate further electrophilic substitution on the benzene (B151609) ring, resulting in products with two bromine atoms. mdpi.com

Biological evaluation of these halogenated compounds has revealed significant and selective cytotoxic potential against cancer cell lines. mdpi.comnih.gov For instance, a study investigating a series of nine derivatives, including five brominated compounds, tested their effects on chronic myelogenous leukemia (K562), prostate cancer (PC3), colon cancer (SW620), and human kidney cancer (Caki 1) cells, alongside healthy human keratinocytes (HaCaT). mdpi.comnih.gov Two bromoalkyl derivatives, compounds 6 and 8 , demonstrated notable selective cytotoxicity against the K562 leukemia cell line while showing minimal toxicity to the healthy HaCaT cells, indicating a favorable therapeutic index. mdpi.comnih.gov

Further mechanistic studies showed that the anticancer action of these compounds is linked to the induction of apoptosis. mdpi.comnih.gov Both compounds 6 and 8 were found to increase the generation of reactive oxygen species (ROS) in cancer cells and enhance the activity of executioner caspases 3/7, confirming their pro-apoptotic properties. mdpi.comnih.gov Additionally, these derivatives were shown to inhibit the secretion of the pro-inflammatory cytokine interleukin 6 (IL-6) in K562 cells. mdpi.comnih.gov The structure-activity relationship suggests that bromoalkyl and bromoacetyl modifications are crucial for the observed cytotoxicity. mdpi.com